1-(2-Fluorophenyl)butane-1,3-dione

Description

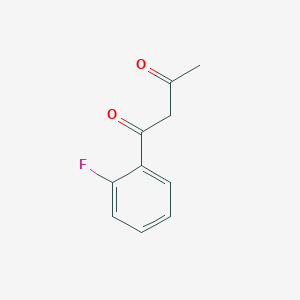

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAATXOWVMCBFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569490 | |

| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131513-64-9 | |

| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Fluorophenyl)butane-1,3-dione IUPAC name and synonyms

An In-depth Technical Guide to 1-(2-Fluorophenyl)butane-1,3-dione: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated aryl β-diketone with significant potential in synthetic and medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous compounds and established chemical principles to serve as a foundational resource for researchers, scientists, and professionals in drug development. The guide covers IUPAC nomenclature, predicted physicochemical and spectroscopic properties, a detailed synthetic protocol via Claisen condensation with a mechanistic explanation, and explores its prospective applications as a versatile building block for heterocyclic synthesis and as a scaffold in drug discovery. The strategic incorporation of the 2-fluorophenyl moiety is discussed in the context of modulating pharmacokinetic and pharmacodynamic properties, a key consideration in modern medicinal chemistry.

Introduction to Aryl β-Diketones

β-Diketones, or 1,3-dicarbonyl compounds, are a cornerstone of modern organic synthesis, prized for their versatile reactivity.[1][2] Their structure, characterized by two carbonyl groups separated by a methylene group, facilitates keto-enol tautomerism, which governs their utility as nucleophiles and as potent bidentate ligands for metal chelation.[3] These compounds are invaluable intermediates for constructing a wide array of complex molecules, most notably heterocyclic systems like pyrazoles and isoxazoles, which are prevalent in many pharmaceuticals.[1]

The introduction of fluorine into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, and conformational preferences.[4] Consequently, fluorinated building blocks, such as this compound, are of significant interest to medicinal chemists aiming to fine-tune the properties of lead compounds.

This guide focuses on the ortho-fluorinated analogue, this compound, providing a detailed examination of its chemical nature and potential as a high-value synthetic intermediate.

Nomenclature and Structure

The structural and naming conventions for the target compound are fundamental to its study.

-

Synonyms : 2-Fluorobenzoylacetone

-

Molecular Formula : C₁₀H₉FO₂

-

Molecular Weight : 180.18 g/mol

Chemical Structure:

Caption: Retrosynthesis of the target molecule.

Recommended Synthetic Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of similar β-diketones. [8][9] Materials:

-

2'-Fluoroacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane.

-

Reaction Setup: Add anhydrous diethyl ether to the flask, followed by a catalytic amount of ethanol to initiate the reaction.

-

Addition of Reagents: Add ethyl acetate (2.0 equivalents) dropwise to the stirred suspension. After the initial effervescence subsides, add 2'-fluoroacetophenone (1.0 equivalent) dissolved in anhydrous diethyl ether dropwise over 30 minutes.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reaction Mechanism

The Claisen condensation proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile.

Caption: Mechanism of the Claisen condensation.

Key Applications in Research and Development

This compound is a valuable precursor for creating more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Precursor for Heterocyclic Synthesis

β-Diketones are well-established building blocks for synthesizing five- and six-membered heterocyclic rings. [10]By reacting with binucleophilic reagents, a variety of important scaffolds can be accessed:

-

Pyrazoles: Condensation with hydrazine derivatives.

-

Isoxazoles: Condensation with hydroxylamine.

-

Pyrimidines: Condensation with urea or guanidine derivatives.

The presence of the 2-fluorophenyl group on these resulting heterocycles can be leveraged to explore structure-activity relationships (SAR) in drug discovery programs.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of a fluorine atom, particularly on an aromatic ring, can significantly enhance the pharmacological profile of a drug candidate. [4]The 2-fluorophenyl moiety in this diketone can:

-

Block Metabolic Oxidation: The C-F bond is very strong, preventing metabolic hydroxylation at the ortho position of the phenyl ring, which can improve the compound's half-life.

-

Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

-

Influence Conformation: Fluorine can engage in favorable electrostatic or dipolar interactions with protein targets, locking the molecule into a bioactive conformation.

The following workflow illustrates how this compound could be integrated into a drug discovery pipeline.

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

This compound represents a promising, albeit under-explored, chemical entity. Its structure combines the versatile reactivity of a β-diketone with the advantageous properties conferred by fluorine substitution. This guide provides a foundational framework for its synthesis via a robust Claisen condensation and outlines its significant potential as a building block for creating novel heterocyclic libraries for drug discovery and materials science. As the demand for sophisticated, fluorinated intermediates continues to grow, compounds like this compound will undoubtedly become increasingly valuable to the scientific community.

References

-

International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. [Link]

-

Properties and application of diketones and their derivatives. [Link]

-

Spectra of ethyl acetate. [Link]

-

Diketones as building block in organic synthesis with versatile applications and medicinal properties. ResearchGate. [Link]

-

β-Diketo Building Blocks for MCRs-Based Syntheses of Heterocycles (2009). SciSpace. [Link]

-

Ethyl Acetate. PubChem. [Link]

-

Ethyl acetate - Database of ATR-FT-IR spectra of various materials. [Link]

-

1-phenylbutane-1,3-dione Definition. Fiveable. [Link]

-

Ethyl Acetate. NIST WebBook. [Link]

-

1-Phenylbutane-1,3-dione. BioCrick. [Link]

-

A Convenient Synthesis of Functionalised 1‐Aryl‐1,3‐alkadiynes. ResearchGate. [Link]

-

Recent Developments in the Synthesis of β-Diketones. PMC, PubMed Central, NIH. [Link]

-

Synthesis of 1-phenyl butane-1,3-dione. ResearchGate. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PMC. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

1-(2-Fluorophenyl)ethanone, ≥98%. Briti Scientific. [Link]

-

IUPAC Names OH C CHO 31 CH Butane 1, 3- dial. Filo. [Link]

-

Claisen Condensation. Organic Chemistry Portal. [Link]

-

7.9: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

-

Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. ResearchGate. [Link]

-

C24H21F3O3. PubChem. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

2-Methyl-1-phenylbutane-1,3-dione. PubChem. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

1-Phenylbutane-1,3-diol. PubChem. [Link]

-

Butane-1,3-dione. PubChem. [Link]

-

(a) Butane (b) Buta-1, 3-diene The IUPAC name of O=C(O)CCCCCCC(=O)O. Filo. [Link]

-

Why is the molecule 'buta-1,3-diene' spelt with an 'a', shouldn't it be 'but-1,3-diene' based off of IUPAC naming?. Quora. [Link]

-

Chapter 4 Alkanes: Nomenclature, Conformational Analysis, and an Introduction to Synthesis Alkanes = saturated hydrocarbons. [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-1-phenylbutane-1,3-dione | C11H12O2 | CID 569369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butane-1,3-dione | C4H5O2+ | CID 85851332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. β-Diketo Building Blocks for MCRs-Based Syntheses of Heterocycles (2010) | Maria del Mar Sanchez Duque | 43 Citations [scispace.com]

Physical and chemical characteristics of 1-(2-Fluorophenyl)butane-1,3-dione

An In-Depth Technical Guide to 1-(2-Fluorophenyl)butane-1,3-dione: Physicochemical Properties, Synthesis, and Spectroscopic Analysis for the Research Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated β-diketone of significant interest to researchers in synthetic chemistry and drug development. The strategic incorporation of a fluorine atom on the phenyl ring modifies the electronic properties of the molecule, offering distinct advantages in various applications. This document delineates the compound's core physicochemical characteristics, explores its crucial keto-enol tautomerism, presents a detailed synthetic protocol, and outlines its expected spectroscopic signature. By grounding these discussions in fundamental chemical principles, this guide serves as an essential resource for scientists leveraging this versatile building block in their research endeavors.

Introduction to the Molecule: A Chemist's Perspective

This compound (CAS No. 131513-64-9) belongs to the class of β-dicarbonyl compounds, which are renowned for their synthetic versatility.[1] Its structure is characterized by two key features: the butane-1,3-dione backbone and the 2-fluorophenyl substituent.

-

The β-Diketone Core : This functionality is the primary driver of the compound's reactivity. The acidic proton on the central methylene carbon (C2) and the ability of the molecule to exist in a dynamic equilibrium between keto and enol forms are central to its chemical behavior.

-

The 2-Fluorophenyl Group : The introduction of a fluorine atom at the ortho position of the phenyl ring is a deliberate design choice in medicinal chemistry. Fluorine's high electronegativity can modulate the molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[2][3] Its presence also serves as a sensitive probe in ¹⁹F NMR spectroscopy.

This combination makes this compound a valuable intermediate for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent scaffolds in pharmacologically active molecules.[4][5]

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical properties is foundational for its application in experimental settings, guiding decisions on solvents, reaction temperatures, and purification strategies.

Key Properties Summary

While extensive experimental data for this specific isomer is not widely published, the following table summarizes its core identifiers and properties derived from available information and chemical principles.

| Property | Value | Source / Method |

| CAS Number | 131513-64-9 | [1] |

| Molecular Formula | C₁₀H₉FO₂ | - |

| Molecular Weight | 180.18 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Analogy to similar compounds[6] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

The Chemistry of Tautomerism

A defining characteristic of β-diketones is their existence as a mixture of keto and enol tautomers. This equilibrium is not static; its position is highly sensitive to the solvent environment. In non-polar solvents like chloroform, the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding. Conversely, in polar, protic solvents like methanol, the keto form may predominate as the solvent's hydrogen bonding capabilities can disrupt the internal hydrogen bond of the enol.[7] This phenomenon is critical, as the reactivity of the diketone can be dictated by which tautomer is more abundant under specific reaction conditions.

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure adapted from established methods for β-diketone synthesis. [8] Reagents and Equipment:

-

Sodium hydride (60% dispersion in mineral oil)

-

2'-Fluoroacetophenone

-

Ethyl acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 6 M aq.)

-

Ethyl acetate (for extraction)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

-

Silica gel for column chromatography

Procedure:

-

Preparation: Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of 2'-fluoroacetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF.

-

Reaction: Add the solution of the ketone and ester dropwise to the stirred NaH suspension at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. A vigorous reaction may be observed.

-

Completion: Gently reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC (Thin Layer Chromatography).

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Acidification: Acidify the aqueous mixture to a pH of ~5-6 with hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be complicated by the presence of both keto and enol forms.

-

Enol Tautomer: A sharp singlet around 2.1-2.3 ppm for the methyl protons (-CH₃), a singlet around 6.0-6.2 ppm for the vinylic proton (-CH=), and a broad singlet at a significantly downfield shift (14-16 ppm) for the enolic hydroxyl proton (-OH). The aromatic protons will appear in the 7.0-8.0 ppm region, showing complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

Keto Tautomer: A sharp singlet around 2.2-2.4 ppm for the methyl protons (-CH₃) and a singlet around 4.0-4.2 ppm for the methylene protons (-CH₂-). [8]The aromatic signals will be similar to the enol form.

-

-

¹³C NMR: Signals for the two carbonyl carbons will appear around 190-200 ppm in the keto form. In the enol form, one carbonyl signal will remain while the other is shifted upfield to ~160-180 ppm, representing the enolic carbon. The aromatic carbons will show characteristic C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the dicarbonyl functionality.

-

C=O Stretch: A strong, sharp absorption band (or a set of bands) between 1680-1740 cm⁻¹ is characteristic of the ketone carbonyl groups. In the enol form, this band may be broader and shifted to a lower wavenumber (around 1600-1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.

-

O-H Stretch: A very broad absorption band from 2500-3200 cm⁻¹ would indicate the presence of the hydrogen-bonded hydroxyl group of the enol tautomer.

-

C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹ is indicative of the C-F bond.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹. [9]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (180.18).

-

Key Fragments: Expect characteristic fragmentation patterns including the loss of a methyl group (M-15), an acetyl group (M-43), and cleavage to form the 2-fluorobenzoyl cation (m/z 123).

Strategic Importance in Drug Discovery

The deliberate use of fluorinated building blocks like this compound is a cornerstone of modern medicinal chemistry. [2]* Metabolic Blocking: A fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Enhanced Binding Affinity: The strong C-F bond can participate in favorable interactions with biological targets, and its electron-withdrawing nature can alter the pKa of nearby functional groups to optimize binding. [3]* Improved Pharmacokinetics: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and absorption.

The β-diketone moiety itself is a versatile handle for constructing more complex molecular architectures, making this compound a powerful tool for generating libraries of novel compounds for biological screening. [10]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet is not widely available, general precautions for related dicarbonyl and aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or dust and prevent contact with skin and eyes. Skin and eye irritation are potential hazards. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Fisher Scientific. (2025). Safety Data Sheet.

- Chemical Synthesis. (n.d.). 4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione Product Description.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- American Chemical Society. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- Fisher Scientific. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione.

- LookChem. (n.d.). 1-(4-Fluorophenyl)butane-1,3-dione.

- The Royal Society of Chemistry. (2016). One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran.

- AK Scientific, Inc. (n.d.). 1,2-Bis(4-fluorophenyl)ethane-1,2-dione Safety Data Sheet.

- BLDpharm. (n.d.). This compound.

- MDPI. (2023). Fluorine in drug discovery: Role, design and case studies.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- National Center for Biotechnology Information. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones.

- ResearchGate. (n.d.). ¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom).

- MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry.

- University of Calgary. (n.d.). Sample IR spectra: heteroatom functional groups.

- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.

Sources

- 1. 131513-64-9|this compound|BLD Pharm [bldpharm.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

A Technical Guide to the Structural Elucidation and Conformational Analysis of 1-(2-Fluorophenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)butane-1,3-dione is a member of the β-dicarbonyl class of compounds, which are of significant interest in medicinal chemistry and materials science. Its structural and conformational properties are dominated by a fascinating interplay of keto-enol tautomerism, intramolecular hydrogen bonding, and the electronic influence of the ortho-fluorine substituent. This guide provides an in-depth exploration of the methodologies used to unravel these characteristics. We will detail the application of spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, ¹⁹F) and infrared spectroscopy, alongside definitive solid-state analysis by X-ray crystallography. Furthermore, this guide will illustrate how computational methods, specifically Density Functional Theory (DFT), are synergistically employed with experimental data to provide a complete and validated picture of the molecule's conformational landscape. The causality behind experimental choices and the integration of various analytical techniques are emphasized to present a holistic and field-proven approach to structural elucidation.

Introduction: The Structural Complexity of a Fluorinated β-Diketone

β-Diketones are characterized by their ability to exist as a dynamic equilibrium of two tautomeric forms: a diketo form and a chelated enol form.[1] This equilibrium is fundamental to their chemical reactivity and biological activity. The enol form is stabilized by a strong intramolecular hydrogen bond, forming a planar six-membered ring.[2]

For this compound, this inherent tautomerism is further modulated by the presence of a fluorine atom at the ortho position of the phenyl ring. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can influence the acidity of the enolic proton and the strength of the intramolecular hydrogen bond.[3] This guide aims to dissect these structural nuances through a multi-faceted analytical approach, providing a robust framework for the characterization of this and similar molecules.

Synthesis and Purification

A reliable structural analysis begins with a pure sample. This compound can be synthesized via a Claisen condensation reaction.

Protocol: Synthesis via Claisen Condensation

-

Reactant Preparation: A solution of 2'-fluoroacetophenone is prepared in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Base Treatment: A strong base, such as sodium hydride (NaH), is added to the solution at 0°C to deprotonate the α-carbon of the acetophenone.

-

Acylation: An acylating agent, typically ethyl acetate or a related ester, is added to the resulting enolate. The reaction mixture is stirred, often for several hours at room temperature, to facilitate the condensation.[4]

-

Work-up: The reaction is quenched with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diketone.

Structural Elucidation: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a molecule with the conformational flexibility of a β-diketone. The following sections detail an integrated workflow that combines spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tautomeric Equilibrium

NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism in solution, as the exchange between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for both species.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear and quantifiable view of the tautomeric ratio. The enol form is characterized by a sharp singlet for the enolic proton (O-H) at a significantly downfield chemical shift (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond.[5] The vinyl proton (-CH=) of the enol appears around δ 5.5-6.5 ppm. In contrast, the diketo form shows a characteristic singlet for the methylene protons (-CH₂-) between the two carbonyls at approximately δ 3.5-4.5 ppm. The relative integration of these signals allows for the direct calculation of the keto-enol equilibrium constant in a given solvent.[6][7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data. The enol form will show signals for sp²-hybridized carbons in the C=C double bond (around δ 90-100 ppm) and two distinct carbonyl signals. The diketo form is identified by the methylene carbon signal (around δ 50-60 ppm) and two carbonyl signals at slightly different chemical shifts.[1]

-

¹⁹F NMR Spectroscopy: This technique is crucial for this specific molecule. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[8] Separate signals for the keto and enol tautomers can often be resolved, providing another layer of confirmation for the tautomeric ratio. Furthermore, changes in the fluorine chemical shift upon solvent variation can offer insights into the solute-solvent interactions influencing the equilibrium.

Table 1: Representative NMR Data for this compound in CDCl₃

| Tautomer | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Enol | Enolic OH | ~16.5 (s, 1H) | - |

| Vinyl CH | ~6.2 (s, 1H) | ~97.0 | |

| Methyl CH₃ | ~2.2 (s, 3H) | ~25.0 | |

| Aromatic CHs | ~7.0-7.8 (m, 4H) | ~115-160 (multiple signals) | |

| Carbonyl C=O | - | ~185.0, ~195.0 | |

| Keto | Methylene CH₂ | ~4.0 (s, 2H) | ~58.0 |

| Methyl CH₃ | ~2.3 (s, 3H) | ~30.0 | |

| Aromatic CHs | ~7.0-7.8 (m, 4H) | ~115-160 (multiple signals) | |

| Carbonyl C=O | - | ~198.0, ~202.0 |

Note: These are typical, estimated values. Actual shifts can vary based on concentration and solvent.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) spectroscopy is effective for identifying the key functional groups present in both tautomers.

-

Enol Form: Characterized by a broad O-H stretching band (2500-3200 cm⁻¹) due to the strong hydrogen bond, a C=C stretching vibration (~1600 cm⁻¹), and a chelated C=O stretching band (~1640 cm⁻¹).[9]

-

Diketo Form: Shows two distinct, sharp C=O stretching bands at higher frequencies (typically 1700-1740 cm⁻¹) and the absence of the broad O-H and C=C bands.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For β-diketones, it reveals which tautomer is preferentially crystallized and provides precise measurements of bond lengths, bond angles, and intermolecular interactions.[10][11]

Why it is the gold standard: Unlike solution-phase methods that show an equilibrium, crystallography provides a static snapshot of the lowest energy conformer in the crystal lattice. It can definitively confirm the planar, six-membered ring of the enol form and quantify the O-H···O hydrogen bond distance.

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethanol).[10]

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 120 K) to minimize thermal vibrations.[12]

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding an atomic model of the molecule.[12]

Conformational Analysis: The Dominance of the Enol Tautomer

For most acyclic β-diketones, the enol form is significantly more stable than the diketo form, primarily due to the formation of a resonance-assisted hydrogen bond (RAHB).[13] The equilibrium between the two tautomers is a central feature of the molecule's chemistry.

Caption: The keto-enol tautomeric equilibrium in this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Influence of the 2-Fluoro Substituent

The ortho-fluorine atom introduces significant electronic perturbations. Its strong electron-withdrawing inductive effect can increase the acidity of the enolic proton, potentially strengthening the intramolecular hydrogen bond. This stabilization of the enol form further shifts the equilibrium away from the diketo tautomer compared to its non-fluorinated phenyl analogue.[3]

Solvent Effects

The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[14]

-

Non-polar solvents (e.g., CCl₄, CDCl₃) favor the enol form because they do not compete for hydrogen bonding, thus preserving the stabilizing intramolecular O-H···O bond.

-

Polar, protic solvents (e.g., D₂O, methanol) can shift the equilibrium towards the keto form. These solvents can act as both hydrogen bond donors and acceptors, disrupting the intramolecular hydrogen bond of the enol and solvating the polar carbonyl groups of the keto form.[2]

Computational Chemistry: Validating Experimental Findings

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data. They can be used to predict molecular geometries, relative energies of tautomers, and even spectroscopic parameters.[5][15]

Why we use it: DFT provides insights that are difficult or impossible to obtain experimentally, such as the energies of transition states for tautomer interconversion. When theoretical predictions align with experimental data, it provides a high degree of confidence in the structural assignment.[16]

Caption: Integrated workflow for structural elucidation.

-

Model Building: The 3D structures of both the keto and enol tautomers are built in silico.

-

Geometry Optimization: The energy of each structure is minimized to find its most stable geometry. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.[5][16]

-

Energy Calculation: The relative electronic energies of the optimized tautomers are calculated to predict which is more stable.

-

Frequency Calculation: This step confirms that the optimized structure is a true energy minimum and can be used to predict theoretical IR and NMR spectra for comparison with experimental results.

Conclusion

The structural and conformational analysis of this compound requires a synergistic application of multiple advanced analytical techniques. NMR spectroscopy is paramount for understanding its behavior in solution, revealing a dynamic equilibrium that heavily favors the chelated enol tautomer, a preference amplified by the electronic effects of the ortho-fluorine substituent. X-ray crystallography provides definitive proof of the enol structure in the solid state. When these experimental techniques are combined with the predictive power of DFT calculations, a comprehensive and validated model of the molecule's structure, stability, and electronic properties emerges. This integrated workflow represents a best-practice approach for researchers in chemistry and drug development, enabling a deep understanding of molecular behavior that is critical for rational design and application.

References

- Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (n.d.). Google Scholar.

-

Andersen, K. V., & Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7018. [Link]

- Keto-enol tautomerism of the fluorinated diketones (R = -CH 3 for TFP, R - ResearchGate. (n.d.).

-

Sloop, J. C., & Washington, C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing.

- protonation of keto and enol forms of β-diketones by hydrogen bromide in dibromodifluoromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1317. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(19), 6825. [Link]

-

Conradie, J. (2015). Density functional theory calculations of Rh-β-diketonato complexes. Dalton Transactions, 44(4), 1503-1515. [Link]

- Supporting Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Royal Society of Chemistry.

-

β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis. (2022, April 1). Nanalysis. [Link]

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)

- Density functional theory calculations of Rh-β-diketonato complexes. - Semantic Scholar. (n.d.). Semantic Scholar.

- 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). (n.d.).

- Conformations of a β-Diketone. (n.d.).

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.).

- X‐ray crystal structure of compound 1. (n.d.).

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Master Organic Chemistry. [Link]

- Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). University of Missouri–St. Louis.

-

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. (n.d.). PubChem. [Link]

- Fluorine NMR. (n.d.). University of Wisconsin-Madison.

-

Manbeck, K. A., Boaz, N. C., Bair, N. C., Sanders, A. M. S., & Marsh, A. L. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1444-1445. [Link]

- Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1) and the title compound 2. (n.d.).

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Five Chongqing Chemdad Co. (n.d.). ChemicalBook.

- Substituent effects in keto-enol tautomerism. Part 3.1 influence of substitution on the equilibrium composition of of β-dicarbonyl compounds | Semantic Scholar. (n.d.). Semantic Scholar.

-

1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. (n.d.). NIST WebBook. [Link]

- Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - NIH. (n.d.).

- Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC - NIH. (n.d.).

- Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics†. (n.d.). Royal Society of Chemistry.

- Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - PMC - NIH. (n.d.).

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.

-

1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione. (n.d.). NIST WebBook. [Link]

- Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. (n.d.).

- Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - Sci-Hub. (n.d.). Sci-Hub.

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 7. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 8. biophysics.org [biophysics.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Density functional theory calculations of Rh-β-diketonato complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic data for 1-(2-Fluorophenyl)butane-1,3-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)butane-1,3-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound. As a β-diketone, this compound exhibits significant keto-enol tautomerism, a phenomenon that profoundly influences its spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The guide explains the causal relationships behind spectral features, provides standardized experimental protocols, and presents predicted data based on established principles and analogous structures.

Introduction: The Significance of this compound

This compound belongs to the versatile class of β-diketones, which are pivotal building blocks in organic synthesis and medicinal chemistry.[1] Their ability to act as bidentate ligands for metal chelation makes them valuable in catalysis and materials science.[2] The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

A definitive feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[3] This equilibrium is sensitive to factors like solvent polarity and temperature, and each tautomer presents a unique spectroscopic profile.[4] A thorough understanding of this compound's spectroscopic data is therefore essential for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications.

Keto-Enol Tautomerism: The Core of Spectroscopic Identity

The equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form is the most critical factor governing the spectroscopic output of this compound. The enol form is often stabilized by conjugation and the formation of a six-membered pseudo-aromatic ring via hydrogen bonding.[5]

Figure 1: Keto-enol equilibrium of this compound. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the keto-enol ratio, as the two forms are in slow exchange on the NMR timescale, typically resulting in distinct sets of signals for each tautomer.[3]

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a non-polar solvent that generally favors the enol form.[4]

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay (d1): 1.0 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

Predicted Spectral Analysis

The resulting spectrum is expected to be a superposition of signals from both the keto and enol tautomers.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Tautomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Enol | Enolic OH | ~16.0 | Broad Singlet | - |

| Aromatic (4H) | 7.1 - 7.8 | Multiplet | - | |

| Vinylic CH | ~6.2 | Singlet | - | |

| Methyl CH₃ | ~2.2 | Singlet | - | |

| Keto | Methylene CH₂ | ~4.0 | Singlet | - |

| Aromatic (4H) | 7.1 - 8.0 | Multiplet | - | |

| Methyl CH₃ | ~2.3 | Singlet | - |

-

Causality of Assignments:

-

Enolic Proton (~16.0 ppm): The extreme downfield shift is characteristic of a strongly deshielded proton involved in an intramolecular hydrogen bond, a hallmark of the enol form of β-diketones.[6]

-

Vinylic vs. Methylene Protons: The enol form shows a vinylic proton signal (~6.2 ppm), while the keto form displays a methylene proton signal (~4.0 ppm). The methylene protons in the keto form are positioned between two electron-withdrawing carbonyl groups, resulting in their downfield shift.[7]

-

Aromatic Protons (7.1-8.0 ppm): The protons on the fluorophenyl ring will appear as a complex multiplet due to both homo- and heteronuclear (¹H-¹⁹F) couplings.[8]

-

Methyl Protons (~2.2-2.3 ppm): The methyl protons appear as sharp singlets in both tautomers, with slightly different chemical environments.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides critical information about the carbon framework and confirms the presence of both tautomers. The influence of the fluorine atom is particularly evident through C-F coupling.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: 100 MHz (or corresponding field for the proton spectrometer).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2.0 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).

Predicted Spectral Analysis

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Tautomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| Enol | Carbonyl (C=O) | ~195 (C1), ~185 (C3) | Small (J_CF) |

| Aromatic C-F | ~160 | Large ¹J_CF (~250 Hz) | |

| Aromatic C-ipso | ~125 | ²J_CF (~12-15 Hz) | |

| Aromatic CH | 115-135 | J_CF varies | |

| Vinylic CH | ~98 | - | |

| Methyl CH₃ | ~25 | - | |

| Keto | Carbonyl (C=O) | ~202 (C1), ~198 (C3) | Small (J_CF) |

| Aromatic C-F | ~162 | Large ¹J_CF (~250 Hz) | |

| Aromatic C-ipso | ~127 | ²J_CF (~12-15 Hz) | |

| Aromatic CH | 115-135 | J_CF varies | |

| Methylene CH₂ | ~58 | - | |

| Methyl CH₃ | ~30 | - |

-

Causality of Assignments:

-

Carbonyl Carbons: The carbonyl carbons of the keto form (~200 ppm) are typically more deshielded than those of the enol form (~185-195 ppm).[9]

-

C-F Coupling: The carbon directly bonded to the fluorine atom will exhibit a very large one-bond coupling constant (¹J_CF) of approximately 250 Hz, appearing as a doublet. Carbons that are two (ortho), three (meta), and four (para) bonds away will show progressively smaller couplings.[10]

-

Vinylic vs. Methylene Carbons: The presence of a signal around 98 ppm is a clear indicator of the vinylic carbon in the enol tautomer, while a signal around 58 ppm corresponds to the methylene carbon of the keto form.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the compound's molecular weight and fragmentation pattern, which is invaluable for structural confirmation.

Experimental Protocol: Data Acquisition

-

Technique: Electron Ionization (EI) at 70 eV is a standard method for analyzing small organic molecules.

-

Inlet System: Gas Chromatography (GC-MS) or direct insertion probe.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan a mass-to-charge (m/z) range of 40-300 amu.

Predicted Fragmentation Analysis

The molecular formula is C₁₀H₉FO₂ and the molecular weight is 180.18 g/mol .

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 180 .

Key fragmentation pathways involve α-cleavage and McLafferty rearrangements.

Figure 2: Predicted major fragmentation pathway for this compound under Electron Ionization (EI).

Table 3: Predicted Major Mass Fragments

| m/z | Proposed Fragment Ion | Description |

| 180 | [C₁₀H₉FO₂]⁺• | Molecular Ion |

| 123 | [C₇H₄FO]⁺ | Loss of acetyl radical from the molecular ion |

| 95 | [C₆H₄F]⁺ | Loss of carbon monoxide from the m/z 123 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present and distinguishing between the keto and enol forms.

Experimental Protocol: Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Acquisition Parameters:

-

Scans: Average of 16 scans.

-

Resolution: 4 cm⁻¹.

-

Range: 4000-600 cm⁻¹.

-

-

Processing: Perform a background scan before analyzing the sample.

Predicted Spectral Analysis

Table 4: Predicted Characteristic IR Absorption Bands

| Tautomer | Wavenumber (cm⁻¹) | Vibration | Description |

| Enol | 3200-2700 (broad) | O-H stretch | Very broad due to strong intramolecular H-bonding. |

| ~1600 | C=O stretch | Conjugated carbonyl, shifted to lower frequency. | |

| ~1580 | C=C stretch | Vinylic double bond of the enol system. | |

| Keto | ~1725 | C=O stretch | Asymmetric stretch of the diketone. |

| ~1705 | C=O stretch | Symmetric stretch of the diketone. | |

| Both | 3100-3000 | Aromatic C-H stretch | Characteristic of the phenyl ring. |

| ~1250 | C-F stretch | Strong absorption typical for aryl fluorides. |

-

Causality of Assignments:

-

Distinguishing Tautomers: The most telling difference is the presence of a very broad O-H stretch (3200-2700 cm⁻¹) and a lower-frequency C=O stretch (~1600 cm⁻¹) for the enol form, versus two distinct, sharp C=O stretches (~1725 and 1705 cm⁻¹) and the absence of the broad O-H band for the keto form.[3]

-

Conjugation Effect: The C=O stretching frequency in the enol form is significantly lowered due to conjugation with the C=C double bond and participation in the hydrogen bond.[11]

-

Conclusion

The spectroscopic profile of this compound is fundamentally defined by its keto-enol tautomerism. Each major spectroscopic technique—NMR, MS, and IR—provides unique and complementary information that allows for the unequivocal identification of both tautomeric forms. ¹H and ¹³C NMR are essential for quantifying the tautomeric ratio and observing the effects of fluorine coupling. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation, while IR spectroscopy offers a rapid method to identify the key functional groups characteristic of each tautomer. This guide provides a robust predictive framework for the analysis of this compound, enabling researchers to interpret their experimental data with confidence.

References

-

Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society. [Link]

-

Special Issue "β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications". (2021). Molecules. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]

-

Krishnankutty, K., & Sivasankaran, S. (2012). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Scholars Research Library. [Link]

-

Krishnankutty, K., et al. (2012). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica.

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. [Link]

-

Moldovan, D. et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

-

Chem Help ASAP. (2020). keto-enol tautomerization. YouTube. [Link]

-

The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom). [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubMed. (1986). A Complete Proton and carbon-13 NMR Analysis of Fluocinonide, a Fluorinated Corticosteroid. [Link]

-

Chemistry LibreTexts. (2023). 1,3-Dicarbonyls. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top)... [Link]

-

NIST WebBook. (n.d.). 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione. [Link]

-

PubMed. (1986). A Complete Proton and carbon-13 NMR Analysis of Fluocinonide, a Fluorinated Corticosteroid. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2019). Spectroscopic and crystallographic characterization of two cathinone derivatives... [Link]

-

MDPI. (2017). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. [Link]

-

ResearchGate. (2019). 13C NMR spectroscopy of some 20-ketopregnanes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

Solubility and Stability of 1-(2-Fluorophenyl)butane-1,3-dione: A Methodological and Predictive Analysis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

1-(2-Fluorophenyl)butane-1,3-dione is an emerging building block in medicinal chemistry, valued for its potential in creating novel therapeutic agents. As with any new chemical entity, a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. This guide provides a comprehensive framework for characterizing the solubility and stability of this fluorinated β-diketone. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of β-diketone chemistry, forced degradation strategies, and modern analytical techniques to present a predictive and methodological blueprint. We detail robust, step-by-step protocols for solubility assessment and stability-indicating assays, explain the causal reasoning behind experimental design, and propose likely degradation pathways. This guide is intended to equip researchers, formulation scientists, and analytical chemists with the necessary tools to confidently evaluate this compound and accelerate its progression through the development pipeline.

Introduction and Foundational Chemistry

This compound belongs to the β-diketone class of compounds, which are renowned for their versatility as synthetic intermediates and their ability to form stable metal chelates.[1] The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. However, this substitution can also influence fundamental properties like solubility and chemical stability.

A defining characteristic of β-diketones is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[2][3][4] This equilibrium is not merely an academic curiosity; it profoundly impacts the molecule's polarity, hydrogen bonding capacity, and reactivity, which in turn govern its solubility and degradation profile. The enol form is stabilized by an intramolecular hydrogen bond and conjugation, and for many β-diketones, it can be the predominant species in solution.[5][6] For 1-phenylbutane-1,3-dione, the enol tautomer where the double bond is conjugated with the phenyl ring is considered predominant due to extended resonance stabilization.[7] The electron-withdrawing nature of the 2-fluoro substituent likely further influences this equilibrium.

Caption: Keto-Enol tautomerism of the title compound.

Understanding and quantifying this tautomeric balance is the first step in building a reliable physicochemical profile. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose, as the keto and enol forms often give distinct signals.[8]

Solubility Profile Assessment

Solubility is a critical determinant of a drug candidate's bioavailability and developability. A comprehensive assessment requires determining both kinetic and thermodynamic solubility in a range of pharmaceutically relevant solvents.

Causality Behind Experimental Choices

The choice of solvents should mirror the potential environments the compound will encounter, from aqueous buffers simulating physiological pH to organic solvents used in manufacturing and formulation.

-

Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are chosen to represent the pH range of the gastrointestinal tract and blood, providing insight into how ionization state affects solubility.

-

Organic and Co-solvents (Ethanol, Propylene Glycol, PEG 400): These are common excipients in liquid formulations. Assessing solubility in these vehicles is crucial for early formulation design.

-

Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.

The distinction between kinetic and thermodynamic solubility is vital. Kinetic solubility measures the point of precipitation from a stock solution (often DMSO) and is useful for high-throughput screening. Thermodynamic solubility, determined by equilibrating the solid compound in the solvent over an extended period (e.g., 24-48 hours), represents the true equilibrium state and is the gold standard for pre-formulation studies.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is a self-validating system for determining equilibrium solubility.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg per 1 mL of solvent). The excess solid is critical to ensure equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent and buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for 24 to 48 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing it with the 24-hour result.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method (as described in Section 3.3).

-

Validation: The presence of remaining solid in the vials at the end of the experiment visually confirms that a saturated solution was achieved.

Predicted Solubility Data Summary

The following table presents a hypothetical but chemically reasoned solubility profile. The low aqueous solubility is expected for a relatively non-polar organic molecule, with slight improvements in organic solvents.

| Solvent/Medium | Temperature (°C) | Predicted Thermodynamic Solubility (µg/mL) | Notes |

| pH 2.0 Buffer | 25 | < 10 | The molecule is neutral; pH has minimal effect. |

| pH 7.4 Buffer | 25 | < 10 | Expected to remain poorly soluble in aqueous media. |

| Water | 25 | < 5 | Low polarity limits aqueous solubility. |

| 95% Ethanol | 25 | 250 - 1000 | Increased solubility due to favorable solute-solvent interactions. |

| Propylene Glycol | 25 | 150 - 500 | Common co-solvent, expected to enhance solubility. |

| FaSSIF | 37 | 15 - 50 | Micellar solubilization by bile salts may slightly improve solubility. |

Stability Assessment and Degradation Pathway Elucidation

For a drug candidate, stability is non-negotiable. Forced degradation studies are essential regulatory requirements that identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] These studies are foundational for developing stability-indicating analytical methods.

Rationale for Stress Conditions

The conditions are selected based on ICH guidelines (Q1A) to cover potential manufacturing, shipping, and storage scenarios.[9]

-

Acid/Base Hydrolysis: The diketone functionality is susceptible to C-C bond cleavage under hydrolytic conditions.[11] This is often a primary degradation pathway for this class of compounds.

-

Oxidation: The methylene group situated between the two carbonyls can be susceptible to oxidation.

-

Thermal Stress: Evaluates the molecule's stability at elevated temperatures.

-

Photostability: Assesses degradation upon exposure to light, a key consideration for packaging and storage. The aromatic ring suggests potential photosensitivity.

The strength of the carbon-fluorine bond generally imparts high stability, making defluorination an unlikely degradation pathway under typical stress conditions.[12]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours. Basic hydrolysis is often much faster for β-diketones.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid powder to 80°C for 48 hours. Separately, expose a solution to 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

-

Mass Balance: A critical component for a trustworthy study. The sum of the assay value of the parent drug and the levels of all degradation products should be close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.

Core Protocol: Stability-Indicating HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone of any stability study.

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient elution is recommended to resolve the parent peak from potentially more polar or non-polar degradants.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or an optimized wavelength based on the compound's UV spectrum).

-

System Suitability: Before analysis, perform replicate injections of a standard solution to ensure system precision, theoretical plates, and tailing factor are within acceptable limits.

Caption: Proposed degradation pathways under forced stress conditions.

Predicted Stability Data Summary

This table summarizes the expected stability profile based on the known chemistry of β-diketones.

| Stress Condition | Reagent/Parameters | Expected Degradation | Likely Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant | 2-Fluorobenzoic acid, Acetone (via C-C bond cleavage) |

| Base Hydrolysis | 0.1 M NaOH, RT | Extensive | 2-Fluorobenzoate, Acetone (via retro-Claisen reaction) |

| Oxidation | 3% H₂O₂, RT | Moderate | Oxidized species at the central methylene carbon |

| Thermal (Solid) | 80°C | Minimal | Unlikely to show significant degradation |

| Photolysis | ICH Light Box | Possible | Minor degradation, potential for complex photoproducts |

Conclusion

While this compound holds promise as a synthetic intermediate, its progression in drug development is contingent upon a rigorous characterization of its solubility and stability. This guide provides the strategic framework and detailed protocols necessary for this evaluation. The key challenges and opportunities lie in managing its inherent keto-enol tautomerism and its susceptibility to hydrolytic cleavage. By employing the described methodologies—from thermodynamic solubility measurements to comprehensive forced degradation studies coupled with a validated stability-indicating HPLC method—researchers can generate the high-quality data required to make informed decisions, mitigate development risks, and unlock the full therapeutic potential of molecules derived from this scaffold.

References

-

Whittington, D. A., et al. (2010). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. PMC - NIH. Available at: [Link]

-

Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]

-

Hemchand, S., et al. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

-

Gimeno, A., et al. (2022). Recent Developments in the Synthesis of β-Diketones. MDPI. Available at: [Link]

-

Burt, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH. Available at: [Link]

-

Abd-alhamed, H., et al. (2024). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Available at: [Link]

-

O’Connor, S., et al. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Available at: [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Available at: [Link]

-

Rani, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

Dybek, M., et al. (2022). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Elsevier. Available at: [Link]

-

Chem Help ASAP. (2020). keto-enol tautomerization. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. Available at: [Link]

-

Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Chemistry Stack Exchange. Available at: [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. LibreTexts. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

An In-depth Technical Guide to 1-(2-Fluorophenyl)butane-1,3-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)butane-1,3-dione, a fluorinated β-diketone of increasing interest in synthetic and medicinal chemistry. While the definitive history of its initial discovery remains nuanced, this document consolidates the available scientific knowledge regarding its synthesis, physicochemical properties, and potential applications. The strategic incorporation of a fluorine atom on the phenyl ring significantly influences the compound's electronic properties, reactivity, and biological activity, making it a valuable building block in the design of novel chemical entities. This guide serves as a foundational resource for researchers seeking to explore the potential of this versatile molecule.

Introduction: The Significance of Fluorinated β-Diketones

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a compound. These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

Within the vast landscape of fluorinated organic compounds, β-diketones represent a particularly versatile class of molecules. Their ability to exist in keto-enol tautomeric forms and their capacity to form stable metal chelates have led to their widespread use as intermediates in the synthesis of heterocyclic compounds, as ligands in catalysis, and as precursors for biologically active molecules. This compound (CAS Number: 131513-64-9) emerges as a noteworthy member of this class, combining the reactive β-dicarbonyl moiety with the modulating effects of a fluorine substituent on the aromatic ring.

History and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence is more likely intertwined with broader research efforts into the synthesis and application of fluorinated aromatic compounds and β-diketones. The development of synthetic methodologies, such as the Claisen condensation, in the 20th century provided the foundational chemistry for the preparation of such molecules. The increasing interest in fluorinated compounds in medicinal chemistry from the mid-20th century onwards likely spurred the synthesis of a wide array of fluorinated building blocks, including this compound, for screening in various drug discovery programs. While a specific "discovery" paper is not readily identifiable, its availability in chemical supplier catalogs indicates its recognition as a useful synthetic intermediate.

Synthesis and Mechanism

The primary and most established method for the synthesis of this compound is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

The Claisen Condensation Reaction

The synthesis of this compound is typically achieved through the Claisen condensation of 2'-fluoroacetophenone with an acetylating agent, most commonly ethyl acetate, in the presence of a strong base such as sodium ethoxide or sodium hydride.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via Claisen condensation.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a generalized representation of the Claisen condensation for the synthesis of this compound. Researchers should consult specific literature for optimized conditions.

-

Preparation: A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

-

Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is carefully added to the solvent under an inert atmosphere.

-

Ketone Addition: 2'-Fluoroacetophenone is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).

-

Ester Addition: Ethyl acetate is then added dropwise to the reaction mixture.